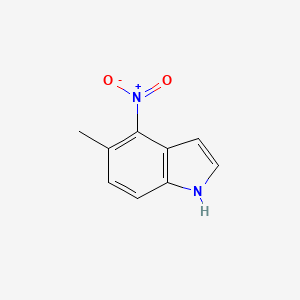

5-methyl-4-nitro-1H-indole

Vue d'ensemble

Description

5-methyl-4-nitro-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound features a nitro group at the fourth position and a methyl group at the fifth position of the indole ring, which can influence its chemical reactivity and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4-nitro-1H-indole can be achieved through various methods. One common approach involves the nitration of 5-methylindole. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The nitro group in 5-methyl-4-nitro-1H-indole can undergo reduction reactions to form amino derivatives. Common reagents for this transformation include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Reduction: The compound can be reduced to 5-methyl-4-amino-1H-indole using reducing agents such as tin(II) chloride or catalytic hydrogenation.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the positions adjacent to the nitro group. Reagents such as alkyl halides or acyl chlorides can be used for these reactions.

Common Reagents and Conditions:

Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas.

Reduction: Tin(II) chloride, hydrochloric acid.

Substitution: Alkyl halides, acyl chlorides, Lewis acids.

Major Products Formed:

5-methyl-4-amino-1H-indole: Formed by the reduction of the nitro group.

N-alkylated or N-acylated derivatives: Formed by substitution reactions at the nitrogen atom.

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-methyl-4-nitro-1H-indole and its derivatives. Research indicates that compounds containing the indole structure exhibit significant cytotoxic effects against various cancer cell lines, including colon, lung, breast, and skin cancers. For instance, a study demonstrated that specific derivatives of this compound showed promising results in inhibiting cell proliferation in HCT-116 colon cancer cells .

Antimicrobial Properties

Indole derivatives are known for their antimicrobial properties. The presence of the nitro group in this compound enhances its interaction with microbial targets, making it a candidate for antibiotic development. Studies have shown that modifications to the indole structure can lead to increased efficacy against bacterial strains .

Neuroprotective Effects

The neuroprotective capabilities of indoles have been explored in recent research. Compounds like this compound may exhibit protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation. This potential has been investigated through various in vitro assays .

Material Science Applications

Organic Electronics

Indole derivatives, including this compound, have been utilized in the development of organic semiconductors. Their electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of such compounds can enhance the efficiency and stability of these devices .

Sensors

The unique chemical properties of this compound allow it to be used in sensor technology. Its ability to undergo redox reactions makes it a candidate for electrochemical sensors designed to detect various analytes, including heavy metals and biomolecules .

Biochemical Research Applications

Enzyme Inhibition Studies

Research has indicated that this compound can serve as a scaffold for designing enzyme inhibitors. By modifying its structure, scientists can create potent inhibitors targeting specific enzymes involved in disease pathways, particularly in cancer and metabolic disorders .

Drug Development Platforms

The compound's versatility allows it to be used as a building block for synthesizing more complex pharmaceutical agents. Its derivatives can be tailored to enhance selectivity and potency against specific biological targets, facilitating the drug discovery process .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Pharmaceutical | Anticancer Activity | Effective against HCT-116 cells |

| Antimicrobial Properties | Enhanced efficacy against bacterial strains | |

| Neuroprotective Effects | Modulates oxidative stress pathways | |

| Material Science | Organic Electronics | Improves efficiency in OLEDs |

| Sensors | Detects heavy metals | |

| Biochemical Research | Enzyme Inhibition Studies | Potent scaffold for drug design |

| Drug Development Platforms | Tailored derivatives enhance selectivity |

Case Studies

- Anticancer Study on HCT-116 Cells : A comprehensive study evaluated the cytotoxic effects of various indole derivatives on HCT-116 colon cancer cells. The results indicated that modifications at the C5 position significantly improved anticancer activity compared to unmodified compounds.

- Development of Electrochemical Sensors : Researchers developed an electrochemical sensor utilizing this compound as a sensing element for detecting lead ions in water samples. The sensor exhibited high sensitivity and selectivity, showcasing the compound's potential in environmental monitoring.

- Neuroprotection Mechanism Exploration : A series of experiments were conducted to investigate the neuroprotective effects of this compound in neuronal cell cultures exposed to oxidative stress. The findings suggested that the compound effectively reduced cell death and modulated inflammatory responses.

Mécanisme D'action

The mechanism of action of 5-methyl-4-nitro-1H-indole depends on its specific biological target. For example, if the compound acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit key enzymes involved in bacterial metabolism or replication.

Receptors: It may bind to specific receptors on the cell surface, modulating signal transduction pathways.

DNA/RNA: The compound or its derivatives may intercalate with DNA or RNA, affecting transcription and translation processes.

Comparaison Avec Des Composés Similaires

5-methyl-1H-indole: Lacks the nitro group, resulting in different chemical reactivity and biological properties.

4-nitro-1H-indole: Lacks the methyl group, which can influence its electronic properties and reactivity.

5-nitro-1H-indole: Lacks the methyl group, affecting its steric and electronic characteristics.

Uniqueness: 5-methyl-4-nitro-1H-indole is unique due to the presence of both the nitro and methyl groups, which can significantly impact its chemical behavior and biological activity. The combination of these substituents can enhance the compound’s reactivity in certain chemical reactions and its interactions with biological targets.

Activité Biologique

5-Methyl-4-nitro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is characterized by the presence of both a methyl group and a nitro group attached to the indole ring. This unique structure contributes to its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 176.17 g/mol .

Targets and Pathways

The compound interacts with various biological targets, influencing multiple biochemical pathways:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as protein kinase C theta (PKCθ) and cyclooxygenase (COX), which are crucial in inflammatory responses .

- Gene Expression Modulation : this compound can affect the expression of genes related to inflammation and apoptosis, impacting cell survival and proliferation .

Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Properties : Preliminary studies suggest its potential as an anticancer agent, with effects observed in various cancer cell lines .

- Antimicrobial Activity : Nitro-containing compounds generally demonstrate significant antimicrobial effects. The mechanism often involves the reduction of nitro groups to form reactive intermediates that damage DNA .

- Anti-inflammatory Effects : By inhibiting COX enzymes, this compound may reduce the production of pro-inflammatory mediators, suggesting its use in treating inflammatory conditions .

Case Studies and Experimental Data

A variety of studies have investigated the biological activity of this compound:

The compound's biochemical interactions are crucial for its activity:

- Stability and Degradation : Laboratory studies indicate that environmental factors like pH and temperature can influence the stability and biological activity of this compound .

- Dosage Effects : Variations in dosage have been shown to affect its therapeutic efficacy in animal models, with lower doses often exhibiting beneficial effects while higher doses may lead to toxicity .

Comparative Analysis

To understand its unique properties, it is useful to compare this compound with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 5-methyl-1H-indole | Lacks nitro group | Less reactive; limited antimicrobial activity |

| 4-nitro-1H-indole | Lacks methyl group | Different electronic properties; moderate activity |

| 5-nitro-1H-indole | Lacks methyl group | Primarily known for antimicrobial properties |

The presence of both methyl and nitro groups in this compound enhances its reactivity and potential biological interactions compared to these analogs .

Propriétés

IUPAC Name |

5-methyl-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-2-3-8-7(4-5-10-8)9(6)11(12)13/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWCWEGSXBIVEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90486435 | |

| Record name | 5-methyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61149-54-0 | |

| Record name | 5-methyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.